molecular formula C16H14N4O3 B1203847 4-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester

4-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester

Cat. No. B1203847
M. Wt: 310.31 g/mol
InChI Key: VVVHNZQEZTWYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(1-benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester is an amidobenzoic acid.

Scientific Research Applications

  • Peptide Coupling Reagents : This compound is relevant in the context of peptide coupling reagents for N-methylated amino acids. For example, it's related to studies on oxybenzotriazole-free peptide coupling reagents, which are crucial in the synthesis of peptides (Coste, Frérot, Jouin, & Castro, 1991).

  • Synthesis of Amino Acid Derivatives : Research has been conducted on the creation of new amino acid derivatives using various chemical compounds, including those similar to the one (Riabchenko, Shablykina, Shilin, Chumachenko, & Khilya, 2020).

  • Photophysical Properties : Studies have explored the photophysical properties of compounds closely related to "4-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester", such as the investigation into the photophysical properties of methyl ester of 2,6-dimethyl-1-amino-4-benzoic acid, which provides insights into charge transfer emissions (Ghosh, Chakraborty, Kar, & Guchhait, 2010).

  • Synthesis of Biologically Active Compounds : The synthesis of biologically active compounds, including peptides and benzimidazolyl derivatives, often involves related chemical structures. These compounds have been found to exhibit activities like anthelmintic and antimicrobial properties (Himaja, Rajiv, Ramana, Poojary, Satyanarayana, Subrahmanyam, & Bhat, 2003).

  • Structural and Quantum Mechanical Studies : Research has been conducted on the structural properties and quantum mechanical calculations of compounds similar to "4-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester". These studies often involve spectral methods and X-ray crystallography, providing valuable data for theoretical and experimental studies (Abdel Ghani & Mansour, 2011).

  • Peptide Coupling Method for Enzymatic Substrates : The compound is also relevant in the context of peptide coupling methods for conjugated carboxylic acids with methyl ester amino acids hydrochloride. This method is used for synthesizing various substituted amino acid derivatives, demonstrating the compound's utility in enzyme substrate production (Brunel, Salmi, & Letourneux, 2005).

properties

Product Name

4-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

methyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C16H14N4O3/c1-23-16(22)11-6-8-12(9-7-11)17-15(21)10-20-14-5-3-2-4-13(14)18-19-20/h2-9H,10H2,1H3,(H,17,21)

InChI Key

VVVHNZQEZTWYFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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